134649-29-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

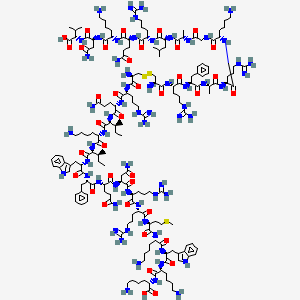

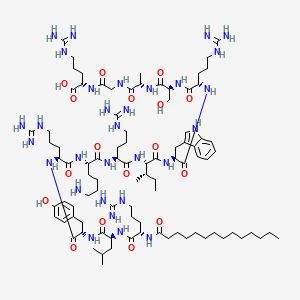

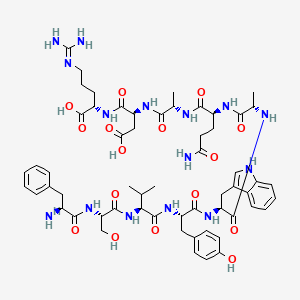

β-Amyloid 12-20 is a fragment of the β-Amyloid protein . This peptide is involved in metal binding and forms amyloid plaques in the brains of Alzheimer’s disease (AD) patients . Its molecular formula is C57H83N15O11 and it has a molecular weight of 1154.36 .

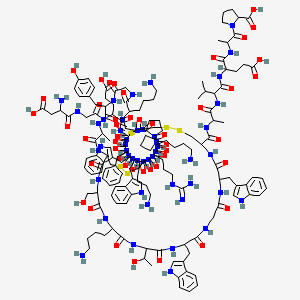

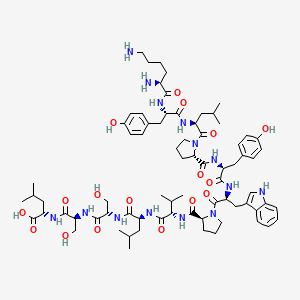

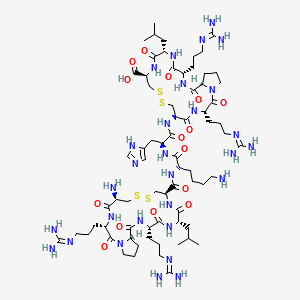

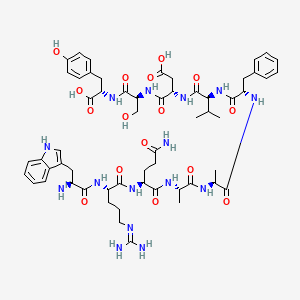

Molecular Structure Analysis

The IUPAC name for β-Amyloid 12-20 is quite complex, indicating a large and intricate molecular structure . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

β-Amyloid 12-20 has a molecular weight of 1154.36 . It should be stored at -20°C .Scientific Research Applications

Software Development and Grid Computing : Scientific research applications often involve complex software development. A study by Appelbe, Moresi, Quenette, and Simter (2007) highlights the challenges in developing and maintaining scientific software, which is traditionally written in languages like C and Fortran. They note the emergence of scientific software frameworks for grid-enabling existing applications and developing new ones, which contrasts with traditional methods of software development in scientific research (Appelbe et al., 2007).

Data-Intensive Analysis Processes : Yao, Rabhi, and Peat (2014) discuss the essential requirements for software applications to support data-intensive scientific analysis, including interoperability, integration, and automation. They emphasize the use of hybrid technologies to meet these requirements, underscoring the complexity of data management in scientific research (Yao et al., 2014).

Data Sharing and Preservation : Tenopir et al. (2011) examine the practices and perceptions of data sharing among scientists. Their findings reveal barriers to data sharing, such as time constraints and lack of funding, highlighting the significance of data accessibility and preservation in scientific research (Tenopir et al., 2011).

Software Licensing in Scientific Research : Morin, Urban, and Śliż (2012) offer insights into the complexities of software licensing for scientists who develop software. They underline the importance of legal knowledge for scientist-programmers in distributing their software, crucial for reproducibility and peer-review in scientific research (Morin et al., 2012).

Hackathons in Scientific Research : Ghouila et al. (2018) describe how hackathons can enhance collaborative science by enabling peer review before publication and fostering reproducibility in scientific analyses. This study illustrates the growing trend of collaborative methods in scientific research (Ghouila et al., 2018).

Big Data in Scientific Research : Krishnan (2020) discusses the applications and usage of big data in scientific research, including complex analytics on large datasets, as exemplified by the discovery of the Higgs boson particle. This study highlights the importance of infrastructure technologies in contemporary scientific research (Krishnan, 2020).

properties

CAS RN |

134649-29-9 |

|---|---|

Product Name |

134649-29-9 |

Molecular Formula |

C₅₇H₈₃N₁₅O₁₁ |

Molecular Weight |

1154.36 |

sequence |

One Letter Code: VHHQKLVFF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

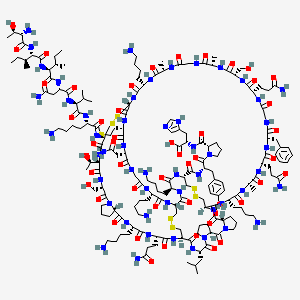

![[Glu27]-PKC (19-36)](/img/structure/B612418.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)